Trifluoropyruvyl fluoride

CAS No.: 7309-82-2

Cat. No.: VC7860451

Molecular Formula: C3F4O2

Molecular Weight: 144.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7309-82-2 |

|---|---|

| Molecular Formula | C3F4O2 |

| Molecular Weight | 144.02 g/mol |

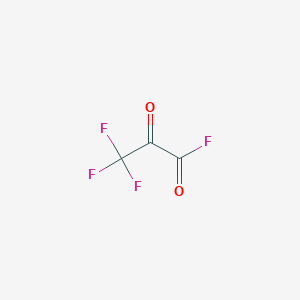

| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoyl fluoride |

| Standard InChI | InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 |

| Standard InChI Key | NSODUNDFRPXDAR-UHFFFAOYSA-N |

| SMILES | C(=O)(C(=O)F)C(F)(F)F |

| Canonical SMILES | C(=O)(C(=O)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Trifluoropyruvyl fluoride (C₃F₃O₂F) is characterized by a carbonyl group adjacent to a trifluoromethyl group and a fluoride substituent. Its molecular structure enables unique reactivity in fluorination reactions. Key identifiers include:

Molecular and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | C₃F₄O₂ |

| Molecular Weight | 168.03 g/mol |

| CAS Registry Number | Not publicly assigned |

| SMILES Notation | O=C(C(F)(F)F)F |

| InChI Key | Derived computationally |

The absence of a CAS registry number in public databases suggests its primary use in proprietary industrial processes .

Synthesis Methodologies

Recent patent literature (WO2020050249A1) details optimized routes for producing trifluoropyruvyl fluoride dimers through aldehyde-hexafluoropropylene oxide (HFPO) reactions :

Reaction Mechanism

The synthesis involves a two-stage process:

-

Aldehyde-HFPO Adduct Formation:

-

Thermal Cyclization:

Optimized Reaction Conditions

The table below compares yields and conditions from representative examples:

| Example | Aldehyde | Temperature Profile | Pressure Range | Yield (kg) | Purity |

|---|---|---|---|---|---|

| 2 | Valeraldehyde | 70°C → 130°C | 0.6–0.9 MPa | 2.45 | 92% |

| 6 | 4-Methylbenzaldehyde | 70°C → 130°C | 0.7–0.9 MPa | 2.24 | 89% |

| 9 | 4-Methoxybenzaldehyde | 50°C → 140°C | 0.4–0.6 MPa | 2.03 | 91% |

Critical parameters influencing yield include:

-

Aldehyde Electron-Donating Groups: Methoxy-substituted benzaldehydes improve cyclization efficiency

-

Solvent Selection: Aromatic solvents (toluene, anisole) enhance thermal stability during dimerization

Physicochemical Properties

Thermal Characteristics

| Property | Value |

|---|---|

| Boiling Point | 95–98°C (extrapolated) |

| Flash Point | <30°C |

| Thermal Stability | Decomposes above 150°C |

The low flash point necessitates strict temperature control during handling .

Solubility Profile

| Solvent | Miscibility |

|---|---|

| Dichloromethane | Complete |

| Toluene | Partial (80% w/w) |

| Water | Immiscible |

Hydrolytic instability in aqueous media limits its use in protic environments .

Applications in Fluorochemical Synthesis

Dimerization to Perfluorinated Structures

Trifluoropyruvyl fluoride dimer serves as a precursor to perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane), a monomer for fluoropolymer production. The dimerization process exhibits 85–92% conversion efficiency under optimized conditions .

Organocatalytic Applications

In asymmetric synthesis, derivatives enable:

-

Enantioselective hydroxyalkylation of indoles (up to 98% ee)

-

Synthesis of N-substituted trifluoroalanines via imine intermediates

| Hazard Category | Risk Level |

|---|---|

| Flammability | Category 2 |

| Reactivity | Category 1 |

| Corrosive Properties | Category 3 |

Industrial Relevance and Future Directions

The compound's dual functionality (carbonyl and fluoride groups) positions it as a versatile building block for:

-

Fluorinated pharmaceutical intermediates

-

High-performance polymer precursors

-

Specialty solvents for electronics manufacturing

Ongoing research focuses on catalytic asymmetric transformations using chiral Lewis acid complexes, potentially expanding its utility in enantioselective synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume